2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide
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Overview
Description
2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound that features a thiophene ring substituted with a chlorine atom and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Acetamide Formation: The chlorinated thiophene is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the acetamide group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, alkoxides, dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, dechlorinated thiophenes.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-chlorothiophene: Similar thiophene ring structure but with an acetyl group instead of an acetamide group.
(5-Chlorothiophen-2-yl)methyl sulfamate: Contains a sulfamate group instead of a methylsulfonyl group.
2-{[(5-chlorothiophen-2-yl)methyl]sulfanyl}benzoic acid: Features a benzoic acid moiety instead of an acetamide group.
Uniqueness
2-(5-chlorothiophen-2-yl)-N-(2-(methylsulfonyl)phenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methylsulfonyl group can enhance its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-N-(2-methylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S2/c1-20(17,18)11-5-3-2-4-10(11)15-13(16)8-9-6-7-12(14)19-9/h2-7H,8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZMDXOKMPAFIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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